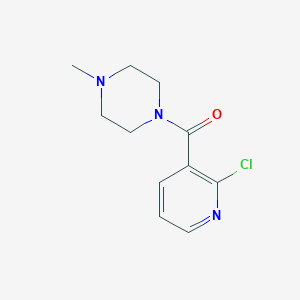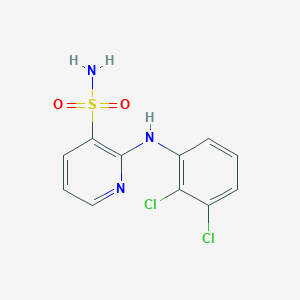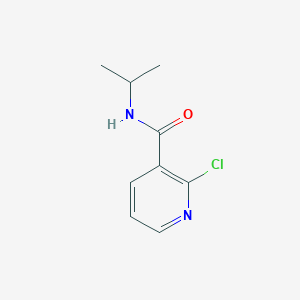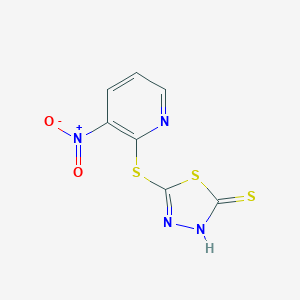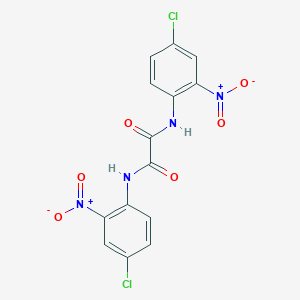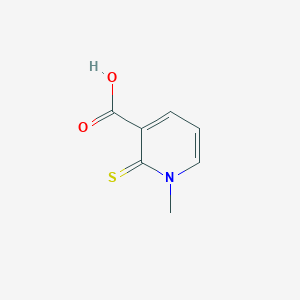![molecular formula C17H16N2OS2 B186423 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 132605-30-2](/img/structure/B186423.png)
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as MBTPS, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MBTPS is a heterocyclic compound that contains a benzothiophene ring fused to a pyrimidine ring. This compound has been shown to have interesting biochemical and physiological effects, and its mechanism of action is still being studied.
作用機序
The mechanism of action of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is still being studied. It has been proposed that the compound may act as a modulator of ion channels or as an inhibitor of enzymes involved in various biological processes. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with several different proteins and receptors in the body, including GABA receptors and voltage-gated calcium channels.
生化学的および生理学的効果
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have interesting biochemical and physiological effects. The compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of intracellular calcium levels. These effects suggest that 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one may have potential applications in the treatment of neurological disorders and other diseases.
実験室実験の利点と制限
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time without degradation. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation is that the synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that requires specialized equipment and expertise. Additionally, the compound is relatively expensive to produce, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the compound's potential applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is the compound's potential applications in cancer research, as it has been shown to have anti-proliferative effects on cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and to identify potential molecular targets for the compound.
合成法
The synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been described in the literature. The compound can be prepared by reacting 2-amino-4-methyl-5-phenylthiophene-3-carboxylic acid with 2-bromo-1-(methylthio)benzene in the presence of a palladium catalyst. The resulting intermediate is then cyclized with cyanamide to form 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. The synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that requires specialized equipment and expertise.
科学的研究の応用
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in scientific research. The compound has been shown to have interesting biochemical and physiological effects, and its mechanism of action is still being studied. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been used in various in vitro and in vivo experiments to investigate its effects on different biological systems. The compound has been shown to have potential applications in the fields of drug discovery, neuropharmacology, and cancer research.
特性
CAS番号 |
132605-30-2 |
|---|---|
製品名 |
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
分子式 |
C17H16N2OS2 |
分子量 |
328.5 g/mol |
IUPAC名 |
6-methyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS2/c1-10-7-8-13-12(9-10)14-15(22-13)18-17(21)19(16(14)20)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,18,21) |
InChIキー |
DZMQBDBEHWNHRW-UHFFFAOYSA-N |
異性体SMILES |
CC1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)S |
SMILES |
CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
正規SMILES |
CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

